molecular formula C10H11IN2O2 B254997 N-(allyloxy)-N'-(3-iodophenyl)urea

N-(allyloxy)-N'-(3-iodophenyl)urea

Cat. No. B254997
M. Wt: 318.11 g/mol
InChI Key: MAZSCTJMXZYROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(allyloxy)-N'-(3-iodophenyl)urea, also known as AIPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AIPU is a urea derivative that has been synthesized using a simple and efficient method, making it an attractive option for researchers exploring its potential use in the development of new drugs and materials.

Mechanism of Action

The mechanism of action of N-(allyloxy)-N'-(3-iodophenyl)urea is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. N-(allyloxy)-N'-(3-iodophenyl)urea has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, suggesting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
N-(allyloxy)-N'-(3-iodophenyl)urea has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anticancer properties. N-(allyloxy)-N'-(3-iodophenyl)urea has also been shown to have antioxidant activity, suggesting its potential use in the prevention and treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(allyloxy)-N'-(3-iodophenyl)urea is its ease of synthesis, which makes it an attractive option for researchers exploring its potential applications. N-(allyloxy)-N'-(3-iodophenyl)urea is also relatively stable and can be stored for extended periods, making it a convenient option for lab experiments. However, one of the limitations of N-(allyloxy)-N'-(3-iodophenyl)urea is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of N-(allyloxy)-N'-(3-iodophenyl)urea, including further exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, N-(allyloxy)-N'-(3-iodophenyl)urea could be further investigated for its potential use in the development of new materials and electronic devices. Further research could also focus on improving the solubility of N-(allyloxy)-N'-(3-iodophenyl)urea, making it a more versatile option for lab experiments.

Synthesis Methods

N-(allyloxy)-N'-(3-iodophenyl)urea can be synthesized using a simple and efficient method that involves the reaction of allyl isocyanate and 3-iodoaniline in the presence of a base. This reaction results in the formation of N-(allyloxy)-N'-(3-iodophenyl)urea, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

N-(allyloxy)-N'-(3-iodophenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(allyloxy)-N'-(3-iodophenyl)urea has been explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. N-(allyloxy)-N'-(3-iodophenyl)urea has also been investigated for its potential use as a material for the development of sensors and other electronic devices.

properties

Product Name

N-(allyloxy)-N'-(3-iodophenyl)urea

Molecular Formula

C10H11IN2O2

Molecular Weight

318.11 g/mol

IUPAC Name

1-(3-iodophenyl)-3-prop-2-enoxyurea

InChI

InChI=1S/C10H11IN2O2/c1-2-6-15-13-10(14)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14)

InChI Key

MAZSCTJMXZYROW-UHFFFAOYSA-N

SMILES

C=CCONC(=O)NC1=CC(=CC=C1)I

Canonical SMILES

C=CCONC(=O)NC1=CC(=CC=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.